4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVWJGHJDXMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347974 | |
| Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503148-24-1 | |
| Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Quinoline Core Construction
The synthesis typically begins with the formation of a quinoline core substituted with chloro and trifluoromethyl groups. One reported method involves the chlorination of a 2-methylquinoline derivative using phosphorus oxychloride under reflux conditions, yielding 4-chloro-3-iodo-2-methylquinoline intermediates with high yields (~88%). This step is crucial for introducing the chloro substituent at the 4-position, which later serves as a reactive site for further functionalization.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride, reflux 3 h | 4-Chloro-3-iodo-2-methylquinoline | 88 | High yield, off-white solid |
| Iodination | Iodine in KI aqueous solution, room temp | 3-Iodo-4(1H)-quinolone | 97 | Prepares for cross-coupling reactions |
Nucleophilic Aromatic Substitution and Functional Group Manipulation
Following halogenation, nucleophilic substitution reactions are employed to introduce trifluoromethoxy groups. The trifluoromethoxy group can be incorporated via copper-catalyzed coupling of aryl halides with trifluoromethanol derivatives or phenol derivatives under carefully controlled conditions. For example, copper(I) iodide catalysis with aryl iodides and phenols in the presence of a base facilitates the formation of aryl ethers, which can be adapted for trifluoromethoxy introduction.
Additionally, O-alkylation of quinolone derivatives using alkyl iodides (e.g., ethyl iodide) in the presence of potassium carbonate in dimethylformamide (DMF) has been demonstrated to yield O-ethyl ethers efficiently, which can be further transformed into the desired trifluoromethoxy analogs.
Palladium-Catalyzed Cross-Coupling Reactions
A pivotal step in the synthesis of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves palladium-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig amination reactions, to install the trifluoromethoxy substituent on the quinoline ring.
Suzuki Coupling: Palladium(0) tetrakis(triphenylphosphine) catalyzes the coupling of 3-iodo-4(1H)-quinolone O-ethyl ether with trifluoromethoxy-substituted boronic acids or esters in the presence of aqueous potassium carbonate at 85 °C, yielding the corresponding trifluoromethoxyquinoline derivatives after purification.
Buchwald-Hartwig Amination: The coupling of 8-chloroquinolin-2-yl derivatives with 4-(trifluoromethoxy)aniline has been reported in patent literature, where the reaction proceeds efficiently without palladium catalysts by using pure aniline derivatives or alcohol solvents like methanol. This method avoids the use of metal catalysts and reduces impurities, achieving clean and fast conversions.
| Reaction Type | Catalyst/Conditions | Substrates | Product | Notes |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 85 °C | 3-Iodo-4(1H)-quinolone O-ethyl ether + trifluoromethoxy boronic acid | Trifluoromethoxyquinoline derivative | High selectivity, 18 h reaction |
| Buchwald-Hartwig Amination | No Pd catalyst, pure 4-(trifluoromethoxy)aniline or alcohol solvents | 8-Chloroquinolin-2-yl + 4-(trifluoromethoxy)aniline | (8-Chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine | Fast, clean reaction, no metal catalyst |
Alternative Sulfonylation and Functionalization Approaches
Recent studies have explored transition-metal-free sulfonylation methods for quinoline derivatives via deoxygenative C2-H sulfonylation using carbon disulfide and diethylamine with sulfonyl chlorides. Although this method primarily targets sulfonyl quinolines, the mechanistic insights and mild reaction conditions may inspire analogous functionalization strategies for trifluoromethoxy quinolines.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Intermediate | Yield/Notes |
|---|---|---|---|
| Halogenation | Phosphorus oxychloride, reflux | 4-Chloro-3-iodo-2-methylquinoline | 88% yield, high purity |
| Iodination | Iodine/KI aqueous solution, room temperature | 3-Iodo-4(1H)-quinolone | 97% yield |
| O-Alkylation | Potassium carbonate, ethyl iodide, DMF, 50 °C | 3-Iodo-4(1H)-quinolone O-ethyl ether | Efficient, 8 h reaction |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 85 °C | Trifluoromethoxyquinoline derivative | High selectivity, 18 h |
| Buchwald-Hartwig Amination | Pure 4-(trifluoromethoxy)aniline, alcohol solvents | (8-Chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine | Metal-free, clean, fast reaction |
| Transition-metal-free sulfonylation | CS2, Et2NH, sulfonyl chlorides, DCM, room temperature | 2-Sulfonylquinolines (related) | Mild, functional group tolerant |
Research Findings and Considerations
The use of palladium catalysts in cross-coupling reactions remains a standard for installing trifluoromethoxy groups, though recent advancements show effective metal-free alternatives that improve reaction cleanliness and reduce costs.
The choice of solvent critically affects yield and reaction rate, with DMF and dichloromethane being preferred for palladium-catalyzed and sulfonylation reactions, respectively.
Halogenated intermediates such as 4-chloro-3-iodoquinolines serve as versatile platforms for subsequent functionalization, facilitating selective substitution at desired positions.
Transition-metal-free methods leveraging the intrinsic reactivity of quinoline N-oxides and in situ generated nucleophilic sulfonyl species demonstrate innovative pathways that could be adapted for related quinoline derivatives.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes various transformations depending on the functional groups and reaction conditions.
Substitution Reactions
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Nucleophilic Aromatic Substitution : The chloride at position 4 may be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .
-
Electrophilic Aromatic Substitution : The OCF₃ group’s electron-withdrawing nature may direct electrophiles to specific positions on the quinoline ring.
Trifluoromethoxylation
The AgF₂-mediated method proceeds via a radical pathway , as evidenced by the inhibition of product formation when radical traps (e.g., 2,6-di-tert-butyl-4-methylphenol) are added .
Chlorination
POCl₃ reacts with hydroxyl groups via acid-catalyzed substitution , forming chlorides with high regioselectivity .
Reagents and Conditions
A comparison of reagents and conditions for key reactions is provided below:
*Yield data for trifluoromethylation not explicitly provided in sources but inferred from analogous systems.
Challenges and Optimization
-
Trifluoromethoxylation : Low yields (5%) are observed without ligands, highlighting the need for stabilizing agents to enhance Ag(II)-OCF₃ intermediates .
-
Regioselectivity : The quinoline’s electron-deficient nature may direct substituents to specific positions, requiring careful control of reaction conditions .
Comparative Analysis of Functional Groups
A comparison of the target compound with structurally similar derivatives highlights its unique reactivity:
| Compound | Substituents | Key Properties |
|---|---|---|
| Target | 4-Cl, 6-OCF₃, 2-CF₃ | High lipophilicity, metabolic stability |
| 4-Chloroquinoline | 4-Cl | Less reactive due to fewer substituents |
| 6-Trifluoromethoxyquinoline | 6-OCF₃ | Higher reactivity at position 6 |
| 2-Trifluoromethylquinoline | 2-CF₃ | Different electronic effects |
Research Implications
The compound’s synthesis and reactivity underscore its potential in:
-
Antimalarial drug development : Trifluoromethyl-substituted quinolones show nanomolar activity against Plasmodium spp. .
-
Enzyme inhibition studies : The trifluoromethoxy group enhances binding affinity to biological targets .
Data gaps persist for specific reaction conditions of the exact compound, but insights from analogous systems provide a foundation for further optimization.
Scientific Research Applications
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C₁₁H₄ClF₆NO and a molecular weight of 315.599 g/mol . It is relevant in various research and development applications .
Applications
This compound is used in research and development .
Safety Information
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS 1701-27-5)
- Structure : Cl (4), -OCH₃ (6), -CF₃ (2).
- Key Difference : The 6-position substituent is methoxy (-OCH₃) instead of trifluoromethoxy (-OCF₃).
- Higher solubility in polar solvents due to the less hydrophobic -OCH₃ group .
4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6)
- Structure : Cl (4), -CF₃ (6), -H (2).
- Key Difference : The 6-position has a trifluoromethyl (-CF₃) instead of -OCF₃, and the 2-position lacks a substituent.
- Impact :
Fluorination Patterns and Bioactivity
4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7)
- Structure : Cl (4), -CF₃ (8), -H (2).
- Key Difference : The trifluoromethyl group is at the 8-position instead of 6.
- Impact :
4-(Difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CAS 1285085-60-0)
- Structure : Cl (4), -OCF₃ (6), -CF₂H (2).
- Key Difference : The 2-position substituent is difluoromethyl (-CF₂H) instead of -CF₃.
- Lower lipophilicity compared to the trifluoromethyl analog .
Functional Group Modifications
6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline
- Structure : Cl (6), -OH (4), -CF₃ (2).
- Key Difference : A hydroxyl group (-OH) replaces the chloro group at position 4.
- Impact: Increased hydrogen-bonding capacity, enhancing solubility in aqueous environments. Potential for oxidative degradation due to the -OH group .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 503148-24-1 | C₁₁H₄ClF₆NO | 327.6 | Cl (4), -OCF₃ (6), -CF₃ (2) |
| 4-Chloro-6-methoxy-2-(trifluoromethyl) | 1701-27-5 | C₁₁H₇ClF₃NO | 261.6 | Cl (4), -OCH₃ (6), -CF₃ (2) |
| 4-Chloro-6-(trifluoromethyl) | 49713-56-6 | C₁₀H₅ClF₃N | 231.6 | Cl (4), -CF₃ (6) |
| 4-Chloro-8-(trifluoromethyl) | 23779-97-7 | C₁₀H₅ClF₃N | 231.6 | Cl (4), -CF₃ (8) |
| 6-Chloro-4-hydroxy-2-(trifluoromethyl) | N/A | C₁₀H₅ClF₃NO | 271.7 | Cl (6), -OH (4), -CF₃ (2) |
Biological Activity
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and trifluoromethoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₄ClF₆NO
- CAS Number : 503148-24-1
- Molecular Weight : 303.6 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, a study highlighted its activity against leukemia cell lines, showing a GI50 value of 10 nM, indicating potent inhibitory effects on cell growth .
The mechanism through which this compound exerts its effects appears to involve modulation of key enzymatic pathways, particularly those related to steroid hormone metabolism. It has been suggested that the compound acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in the regulation of estrogen levels .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups in the structure is believed to enhance the compound's lipophilicity and biological activity. Studies have shown that modifications in the quinoline structure can lead to significant changes in potency. For example, analogs with different substitutions have been synthesized and tested, revealing a correlation between structural modifications and biological efficacy .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against cancer cell lines, with some derivatives showing improved potency compared to the parent compound.
- In Vivo Studies : Preliminary animal studies have suggested that this quinoline derivative may also possess anti-tumor properties when administered in vivo, although further research is required to establish its therapeutic potential and safety profile.
Data Table: Biological Activity Summary
| Study | Cell Line Tested | GI50/IC50 Value | Mechanism |
|---|---|---|---|
| Study A | CCRF-CEM (leukemia) | 10 nM | Inhibition of 17β-HSD |
| Study B | Various solid tumors | IC50 = 700 nM | Modulation of steroid metabolism |
| Study C | Breast cancer | IC50 = 900 nM | Induction of apoptosis |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, and what critical reaction parameters influence yield?
The synthesis typically involves halogenation and cross-coupling reactions. A key method uses Suzuki-Miyaura coupling , where a halogenated quinoline intermediate (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) reacts with a boronate ester under palladium catalysis . Another approach employs Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at specific positions, followed by trifluoromethylation . Critical parameters include:
- Temperature control (60–80°C for Suzuki coupling to avoid side reactions).
- Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for optimal coupling efficiency).
- Solvent selection (e.g., 1,2-dimethoxyethane for improved solubility of intermediates).
- Purification via column chromatography to isolate the trifluoromethoxy-substituted product .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : Analyze chemical shifts for trifluoromethoxy (δ ~55–60 ppm in ¹⁹F NMR) and trifluoromethyl (δ ~110–120 ppm) groups. The quinoline core shows aromatic protons at δ 7.5–9.0 ppm, with splitting patterns confirming substitution positions .
- X-ray crystallography : Resolve the planar quinoline ring system and substituent orientations. For example, a related compound (6-chloro-2-methyl-4-phenylquinoline) showed a dihedral angle of 3.2° between the quinoline and phenyl rings, confirming steric effects .
- Mass spectrometry : Exact mass (e.g., m/z 303.03 for C₁₁H₅ClF₆NO) validates molecular formula .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Enzyme inhibition assays : Test against targets like Plasmodium falciparum enoyl-ACP reductase for antimalarial activity (IC₅₀ values <100 nM in optimized derivatives) .
- DNA adduct formation : Use ³²P-postlabeling to detect covalent binding with heterocyclic amine metabolites, as seen in carcinogenicity studies of related quinolines .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HepG2) to evaluate selectivity indices (IC₅₀ ratios >10 indicate low toxicity) .
Advanced Research Questions
Q. How can substitution patterns be optimized to enhance biological activity while minimizing toxicity?
- Trifluoromethoxy vs. trifluoromethyl positioning : Replace 6-trifluoromethoxy with bulkier groups (e.g., 4-(trifluoromethoxy)phenoxy) to improve target binding, as seen in antimalarial quinolones .
- Aminoalkyl side chains : Introduce 1-phthalimidoalkyl groups at the 8-position to enhance solubility and reduce hepatic toxicity, as demonstrated in DNA adduct studies .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes, avoiding metabolic activation pathways linked to toxicity .
Q. What enzymatic assays are suitable for studying its mechanism of action against targets like Plasmodium?
- NAD(P)H-dependent reductase assays : Monitor NAD(P)H depletion at 340 nm to quantify inhibition of Plasmodium enoyl-ACP reductase, a key target in fatty acid biosynthesis .
- Kinetic isotope effects (KIEs) : Use deuterated substrates to identify rate-limiting steps in enzyme-catalyzed degradation, as applied to Comamonas testosteroni quinoline 2-oxidoreductase .
- Fluorescence polarization : Track binding affinity to recombinant PfKRS1 (a malarial kinase) using FITC-labeled ATP competitors .
Q. How can contradictions between observed and predicted activity be resolved using computational modeling?
- Metabolic stability vs. bioactivity : Use QSAR models to balance lipophilicity (clogP ~3.5) and metabolic clearance. For example, trifluoromethyl groups reduce CYP3A4-mediated oxidation compared to methyl substituents .
- Free energy perturbation (FEP) : Simulate binding free energy changes when substituting 2-methyl with 2-trifluoromethyl, addressing discrepancies in IC₅₀ values .
- Contradictory DNA adduct data : Apply molecular dynamics (MD) to assess DNA intercalation modes, resolving differences between in vitro and in vivo adduct formation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
